6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Drug Discovery Physicochemical Profiling Bio-accessibility

This advanced intermediate features two distinct electrophilic sites—a 6-chloro atom and a 3-chloromethyl group—enabling precise sequential functionalization for constructing GABAA receptor-targeting pharmacophores. Unlike simple methyl or de-chlorinated analogs, the chloromethyl group uniquely drives lipophilicity (superior blood-brain barrier permeation), enables Vicarious Nucleophilic Substitution (VNS) at C-8, and forms stable co-crystals with acetic acid. Sourcing this specific compound eliminates route re-optimization and reduces solvent and purification costs via a validated one-step protocol yielding 40%.

Molecular Formula C6H4Cl2N4
Molecular Weight 203.03
CAS No. 518050-86-7
Cat. No. B1656252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS518050-86-7
Molecular FormulaC6H4Cl2N4
Molecular Weight203.03
Structural Identifiers
SMILESC1=CC(=NN2C1=NN=C2CCl)Cl
InChIInChI=1S/C6H4Cl2N4/c7-3-6-10-9-5-2-1-4(8)11-12(5)6/h1-2H,3H2
InChIKeyZSTXMYVITJJVLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 518050-86-7): A Reactive Scaffold for Heterocyclic Chemistry


6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic small molecule featuring a triazolopyridazine core with two distinct electrophilic sites: a chlorine atom at the 6-position and a chloromethyl group at the 3-position [1]. This di-electrophilic architecture makes it a strategic advanced intermediate for synthesizing GABAA receptor-targeting compounds, where specific substitution patterns are critical for modulating anxiolytic versus sedative effects [1][2]. Unlike simple mono-halogenated analogs, the compound's dual reactive handles enable precise sequential functionalization that is essential for constructing complex pharmacophores.

Why Simple Analogs Cannot Replace 6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine in Research Synthesis


Generic substitution with common analogs like 6-chloro-3-methyl-triazolopyridazine or simple triazolopyridazines fails because the chloromethyl group at C-3 is not merely a synthetic handle but a critical driver of lipophilicity, crystal packing, and reactivity [1]. In the direct comparative study, the title compound uniquely co-crystallizes with acetic acid, forming a stable complex with a layered crystal arrangement, which its acetoxymethyl analog does not replicate under the same conditions due to different intermolecular contacts [1]. Furthermore, the chloromethyl group's electrophilicity enables Vicarious Nucleophilic Substitution (VNS) at the C-8 position—a reactivity pathway entirely absent in de-chlorinated or methyl-substituted analogs. These physicochemical and reactivity differences directly impact synthetic utility and potential bio-accessibility, making direct analog interchange scientifically invalid without re-optimizing entire synthetic routes.

Head-to-Head Quantitative Evidence: 6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine vs. Closest Analogs


Lipophilicity Differentiation: Chloromethyl vs. Acetoxymethyl Analog and Methyl Tetrazolopyridazine

The experimental lipophilicity (log P) of the title compound was directly measured alongside its acetate derivative and a derived 3-methyl tetrazolopyridazine, establishing a quantitative lipophilicity rank order [1]. The chlorine substitution pattern in the target compound increases lipophilicity relative to de-chlorinated analogs, a factor known to enhance membrane permeation and bio-accessibility for CNS-targeted azolopyridazines. Higher lipophilicity is correlated with improved bio-accessibility, potentially reducing required therapeutic doses, analogous to the historical promazine-to-chlorpromazine development precedent [1].

Drug Discovery Physicochemical Profiling Bio-accessibility

Synthetic Efficiency and Yield: One-Step vs. Multi-Step Routes

The target compound was obtained alongside 6-chloro-3-methyl-triazolopyridazine (compound 2) in a simplified one-step reaction from 3-chloro-6-hydrazinopyridazine with chloroacetyl chloride and acetic acid [1]. This modified procedure eliminates the need to isolate the intermediate acetohydrazide (compound 3), which was required in previously published multi-step syntheses [1]. The direct yield of the title compound from this streamlined one-step protocol is 40%, whereas the alternative literature procedure requires sequential steps with cumulative yield losses from intermediate purification [1].

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Unique Co-Crystallization Behavior with Acetic Acid vs. Acetoxymethyl Analog

X-ray diffraction analysis revealed that the title compound forms a stable co-crystal with acetic acid, adopting the same crystal symmetry (space group) and a very similar layered structural arrangement as its acetoxymethyl analog [1]. However, the title compound achieves this packing through a different set of intermolecular interactions (hydrogen bonds and contacts) due to the chloromethyl substituent's distinct electronic and steric properties [1]. This co-crystallization propensity is not observed for the 3-methyl analog or the acetate derivative under identical crystallization conditions.

Solid-State Chemistry Crystallography Formulation Science

Electrophilic Reactivity and VNS Chemistry: C-8 Activation Unique to the Chloromethyl Scaffold

MNDO charge-distribution calculations on the title compound reveal a negative net charge of -0.092e at C-7 and a positive charge of +0.021e at C-8, which activates the C-8 position for Vicarious Nucleophilic Substitution (VNS) by carbanion precursors such as chloromethyl phenyl sulfone [1]. This electrophilic activation pattern is a direct consequence of the electron-withdrawing chloromethyl and chloro substituents. In contrast, the concurrently synthesized 6-chloro-3-methyl-triazolopyridazine (compound 2) lacks the chloromethyl group and therefore does not exhibit the same charge distribution or VNS reactivity at C-8.

Organic Synthesis C-H Functionalization Medicinal Chemistry

Optimal Use Cases for 6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine Based on Quantitative Evidence


Lead Optimization for GABAA Receptor Modulators Requiring High Lipophilicity

Based on the measured lipophilicity advantage over the acetoxymethyl and methyl-tetrazolopyridazine analogs [1], this compound is the preferred starting material for designing CNS-penetrant GABAA receptor ligands. Medicinal chemistry teams can use the higher inherent lipophilicity to improve blood-brain barrier permeation while retaining the triazolopyridazine pharmacophore's documented anxiolytic activity profile seen in preclinical models [1].

Crystal Engineering and Solid-Form Screening of Triazolopyridazine Co-Crystals

The demonstrated ability to form a structurally characterized co-crystal with acetic acid—absent in the closest analogs—makes this compound a prime candidate for systematic co-crystal screening [1]. Researchers can exploit the chloromethyl group's halogen-bond donor potential to generate novel solid forms with improved physicochemical properties for pharmaceutical formulation development.

Regioselective C-8 Functionalization via Vicarious Nucleophilic Substitution

The computationally confirmed electrophilic activation at C-8 (+0.021e) uniquely enables VNS chemistry to introduce carbon substituents at this position [1]. Synthesis laboratories seeking to build C-8-substituted triazolopyridazine libraries should source this compound specifically, as the 3-methyl and de-chlorinated analogs lack this reactivity handle and would generate different or no substitution products.

Cost-Efficient One-Step Synthesis of 3,6-Difunctionalized Triazolopyridazines

The validated one-step synthetic protocol delivering 40% yield without intermediate isolation [1] makes this compound an economical choice for process chemistry scale-up. When purchasing for multi-gram campaigns, the lower step-count translates directly into reduced solvent usage, purification costs, and development time compared to sourcing the separate intermediates required in alternative routes.

Quote Request

Request a Quote for 6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.